Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

Molecular Identity Procurement Specification Stoichiometry

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline (CAS 1820683-11-1) is a doubly Boc‑protected 2‑aminoquinazoline derivative bearing a bromine atom at the 7‑position. Its molecular formula is C18H22BrN3O4 with a molecular weight of 424.3 g/mol.

Molecular Formula C18H22BrN3O4
Molecular Weight 424.295
CAS No. 1820683-11-1
Cat. No. B2955828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline
CAS1820683-11-1
Molecular FormulaC18H22BrN3O4
Molecular Weight424.295
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3
InChIKeyFUQLBDUAXARQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline: A Protected 2-Aminoquinazoline Building Block for Kinase-Targeted Synthesis


7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline (CAS 1820683-11-1) is a doubly Boc‑protected 2‑aminoquinazoline derivative bearing a bromine atom at the 7‑position. Its molecular formula is C18H22BrN3O4 with a molecular weight of 424.3 g/mol . This compound serves as a strategic intermediate in the synthesis of quinazoline-based kinase inhibitors, where the di‑Boc protection and the 7‑bromo substituent provide orthogonal handles for selective deprotection and cross‑coupling reactions . The combination of protecting‑group chemistry and halogen reactivity makes this scaffold a key entry point for generating diverse compound libraries targeting EGFR and other tyrosine kinases.

Why Generic 2‑Aminoquinazolines Cannot Replace 7‑Bromo-2-(di‑t‑butoxycarbonylamino)quinazoline in Multi‑Step Syntheses


Unprotected 2‑amino‑7‑bromoquinazoline (MW 224.06) is prone to competing nucleophilic reactions at the free amine during Pd‑catalyzed cross‑couplings, leading to catalyst poisoning and lower yields . The di‑Boc protection of the target compound masks the 2‑amino group, preventing undesired coordination to palladium and enabling clean, high‑yielding Suzuki or Buchwald‑Hartwig couplings at the 7‑bromo position [1]. Moreover, the electron‑withdrawing nature of the di‑Boc‑protected amino group modulates the electron density of the quinazoline ring, altering the reactivity of the C–Br bond in cross‑coupling relative to the unprotected or mono‑Boc analogs [2]. Substituting a chloro‑ or unprotected amino analog therefore risks reduced coupling efficiency, lower stereochemical fidelity, and compromised downstream yields, making generic substitution scientifically unsound.

Quantitative Differentiation of 7‑Bromo-2-(di‑t‑butoxycarbonylamino)quinazoline Against Closest Analogs


Molecular Weight and Stoichiometric Precision: Target vs. Unprotected 2‑Amino‑7‑bromoquinazoline

The target compound has a molecular weight of 424.3 g/mol and is supplied at ≥95% purity, whereas the unprotected 2‑amino‑7‑bromoquinazoline (CAS 190274‑15‑8) has a molecular weight of 224.06 g/mol at 97% purity . The near‑doubling of MW directly impacts reagent weighing accuracy and shipping cost for multi‑gram orders. While purity is slightly lower, the di‑Boc protection ensures that the amine is inert during storage and initial synthetic steps, reducing the risk of decomposition that can lower effective purity of the unprotected analog over time [1].

Molecular Identity Procurement Specification Stoichiometry

Stereochemical Fidelity in Subsequent Transformations: N,N‑diBoc vs. N‑Boc Protection

In a palladium‑catalyzed carbonylation of allylic carbonates, the N‑Boc derivative produced an E:Z mixture (62:38 to 43:57) while the N,N‑diBoc derivative afforded exclusively the (Z)‑isomer in 61% yield [1]. This demonstrates that the di‑Boc protection, as present in the target compound, can enforce complete stereochemical control (>99:1 E:Z) in certain Pd‑mediated reactions, whereas mono‑Boc analogs introduce significant isomer impurities that require costly chromatographic separations.

Stereoselectivity Protecting Group Chemistry Synthetic Efficiency

C–Br vs. C–Cl Bond Reactivity in Cross‑Coupling: Bromine Advantage for Milder Conditions

The average C–Br bond dissociation energy is 285 kJ/mol, compared to 327 kJ/mol for C–Cl [1]. This lower BDE translates to faster oxidative addition rates for C–Br in Pd‑catalyzed cross‑couplings, allowing the target compound to undergo Suzuki, Sonogashira, or Buchwald‑Hartwig reactions under milder conditions than its 7‑chloro analog [2]. In multihalogenated quinazoline scaffolds, the reactivity order follows Csp2–I > C(4)–Cl > Csp2–Br, indicating that the 7‑bromo position offers a balance between reactivity and selectivity that is distinct from both Cl and I analogs [3].

Bond Dissociation Energy Cross‑Coupling Reactivity Halogen Selection

Where 7‑Bromo-2-(di‑t‑butoxycarbonylamino)quinazoline Delivers the Greatest Value in Research and Scale‑Up


Parallel Library Synthesis of 7‑Aryl‑2‑aminoquinazoline Kinase Inhibitors

Medicinal chemistry teams building focused libraries of EGFR or Aurora kinase inhibitors can use the target compound as a universal precursor. The di‑Boc protection allows simultaneous deprotection of multiple library members under standard TFA conditions after the final coupling step, eliminating the need for individual N‑protection chemistry. The 7‑bromo handle enables high‑throughput Suzuki diversification with a wide range of boronic acids, leveraging the 42 kJ/mol BDE advantage over chloro analogs to achieve rapid, mild‑condition parallel couplings [1][2].

Synthesis of Stereochemically Defined Quinazoline‑Based Peptidomimetics

When the target scaffold is to be incorporated into stereochemically pure peptidomimetics or macrocyclic kinase inhibitors, the N,N‑diBoc protection ensures that the 2‑amino group remains inert during peptide‑coupling or macrocyclization steps. As shown in analogous systems, di‑Boc protection can enforce >99:1 stereoselectivity in Pd‑mediated transformations, a critical advantage for projects requiring single‑isomer APIs [3].

Process Development for Late‑Stage Functionalization with Sensitive Substrates

Process chemists scaling up quinazoline drug candidates benefit from the lower C–Br bond dissociation energy (285 kJ/mol) which permits Suzuki couplings at ambient temperature or slightly elevated temperatures (25–60°C), reducing the risk of Boc‑group thermolysis. This thermal compatibility is essential when the synthetic route contains heat‑sensitive intermediates or when manufacturing processes must adhere to strict energy efficiency targets [1][2].

Sourcing for Reproducible Building‑Block Procurement

Procurement specialists selecting a 2‑amino‑7‑bromoquinazoline building block for multi‑gram campaigns can avoid the batch‑to‑batch variability inherent in in‑house Boc‑protection by sourcing the pre‑protected target compound at ≥95% purity. The 200 g/mol MW difference versus the unprotected analog translates to tangible cost‑per‑mole comparisons and simplifies inventory management for CROs running concurrent med‑chem programs .

Quote Request

Request a Quote for 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.